molecular formula C16H19N3O3 B2719047 benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate CAS No. 1705156-84-8

benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate

Cat. No. B2719047
M. Wt: 301.346
InChI Key: MDAGPKIUECSBPJ-UHFFFAOYSA-N
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Description

Benzyl ethyl (tetrahydro-2H-pyran-4-yl)carbamate is a chemical compound with the CAS Number: 1823231-98-6 . It has a molecular weight of 263.34 and its IUPAC name is benzyl ethyl (tetrahydro-2H-pyran-4-yl)carbamate . It is a yellow to brown solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21NO3/c1-2-16 (14-8-10-18-11-9-14)15 (17)19-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a yellow to brown solid at room temperature . It has a molecular weight of 263.34 .

Scientific Research Applications

Vibrational and Electronic Properties Study

One study involves the combined experimental and theoretical investigation of the vibrational and electronic properties of a closely related molecule, Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate. This research offers insights into the molecular geometries, vibrational spectra, electronic, nonlinear optical properties, and thermodynamic properties of the molecule, demonstrating its potential in materials science and spectroscopy applications (Rao et al., 2016).

Synthetic Utility in Organic Chemistry

Another aspect of research on similar compounds includes their utility in organic synthesis. For instance, 2-Benzylidene-1,2,3,4-tetrahydrocarbazol-1-ones have been utilized in the synthesis of fused carbazoles, demonstrating the importance of such structures in synthetic organic chemistry and the development of new pharmacologically active compounds (Danish & Prasad, 2005).

Catalytic Applications

The catalytic properties of related compounds have been explored, showing high activity in intramolecular hydrofunctionalization reactions. This research highlights the potential of such molecules in catalysis, specifically in the formation of heterocycles and the development of new synthetic methodologies (Zhang et al., 2006).

Antibacterial Agents

Studies on analogs with structural similarities have shown promising antibacterial activity, underscoring their potential in medicinal chemistry and drug discovery. For example, compounds with modifications on the pyrazole moiety have been designed, synthesized, and tested for their antibacterial efficacy, revealing the therapeutic potential of these structures (Palkar et al., 2017).

Materials Science

In materials science, the synthesis and properties of novel compounds related to benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate have been explored. These studies involve the development of materials with potential applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and fluorescent materials with aggregation-induced emission (AIE) properties. This research underscores the relevance of such compounds in the development of new materials with advanced optical and electronic properties (Kaafarani et al., 2013).

Safety And Hazards

The compound has a hazard statement H302, which means it is harmful if swallowed . Precautionary

properties

IUPAC Name

benzyl N-[1-(oxan-4-yl)pyrazol-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-16(22-12-13-4-2-1-3-5-13)18-14-10-17-19(11-14)15-6-8-21-9-7-15/h1-5,10-11,15H,6-9,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAGPKIUECSBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate

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